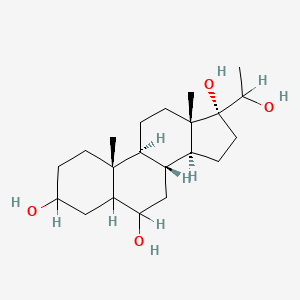

Pregnane-3,6,17,20-tetrol

Description

Structure

3D Structure

Properties

CAS No. |

10540-12-2 |

|---|---|

Molecular Formula |

C8H8N2O |

Synonyms |

pregnane-3,6,17,20-tetrol |

Origin of Product |

United States |

Stereochemical Considerations and Isomerism of Pregnane 3,6,17,20 Tetrol

Identification of Chiral Centers and Potential Stereoisomeric Forms

The pregnane (B1235032) nucleus, the foundational structure of Pregnane-3,6,17,20-tetrol, is a saturated tetracyclic hydrocarbon. The introduction of hydroxyl groups at positions 3, 6, 17, and 20, in addition to the inherent chirality of the steroid backbone, results in a multitude of stereogenic centers.

A chiral center is a carbon atom that is attached to four different substituent groups. In the case of this compound, the principal chiral centers are located at the following carbon atoms:

C-3: The position of the hydroxyl group determines the α or β configuration.

C-5: The fusion of the A and B rings can be either cis (5β) or trans (5α).

C-6: The hydroxyl group at this position introduces another chiral center with α or β possibilities.

C-8: A key chiral center at the junction of the B and C rings.

C-9: Located at the junction of the B and C rings.

C-10: A quaternary carbon at the junction of the A and B rings.

C-13: A quaternary carbon at the junction of the C and D rings.

C-14: Located at the junction of the C and D rings.

C-17: The attachment of the side chain creates a chiral center.

C-20: The hydroxyl group on the side chain results in a chiral center, leading to (20R) or (20S) configurations.

Given the numerous chiral centers, the theoretical number of possible stereoisomers can be calculated using the 2n rule, where 'n' is the number of chiral centers. This results in a very large number of potential stereoisomeric forms for this compound, highlighting the immense stereochemical diversity of this compound.

Characterization of Specific Isomers (e.g., (3α,5β,6α,20R)-Pregnane-3,6,17,20-tetrol)

Among the vast array of possible stereoisomers, specific configurations are often of particular interest due to their presence in biological systems or their specific synthetic pathways. One such example is (3α,5β,6α,20R)-Pregnane-3,6,17,20-tetrol . The nomenclature of this isomer provides a precise description of its three-dimensional structure:

3α: The hydroxyl group at the C-3 position is oriented below the plane of the steroid nucleus (axial).

5β: The A and B rings are fused in a cis configuration, resulting in a bent shape for the steroid backbone.

6α: The hydroxyl group at the C-6 position is also oriented below the plane of the ring.

20R: The hydroxyl group at the C-20 position in the side chain has a specific spatial arrangement defined by the Cahn-Ingold-Prelog priority rules.

Influence of Stereochemistry on Biological Interactions and Enzymatic Specificity

The precise three-dimensional shape of a molecule is paramount in determining its ability to interact with biological macromolecules such as receptors and enzymes. The stereochemistry of this compound isomers dictates their fit within the binding sites of these proteins, functioning like a key in a lock. Even minor changes in the orientation of a single hydroxyl group can dramatically alter or even abolish biological activity.

For instance, the interaction of steroid hormones with their corresponding receptors is highly stereospecific. The shape and distribution of hydrophobic and hydrophilic regions on the steroid molecule must complement the binding pocket of the receptor for effective binding and subsequent signal transduction. Therefore, different stereoisomers of this compound are expected to exhibit distinct affinities for various steroid receptors, potentially leading to a wide range of physiological effects.

Furthermore, the enzymatic metabolism of steroids is also exquisitely sensitive to stereochemistry. Enzymes that catalyze reactions such as oxidation, reduction, and conjugation are often highly specific for a particular stereoisomer. For example, hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that interconvert hydroxyl and keto groups on the steroid nucleus. These enzymes typically display a high degree of substrate specificity, recognizing and acting upon only certain stereoisomers of pregnane derivatives. This enzymatic specificity is crucial for the regulation of steroid hormone levels and their metabolic pathways in the body. The stereochemical configuration at C-3, C-5, and C-20, in particular, influences which HSDs can metabolize the this compound isomer, thereby controlling its biological half-life and the nature of its metabolic products.

Biosynthesis of Pregnane 3,6,17,20 Tetrol

Precursors in Steroidogenesis

The journey to synthesize Pregnane-3,6,17,20-tetrol, like all steroid hormones, begins with cholesterol and proceeds through several key intermediate compounds. These precursors are sequentially modified by specific enzymes located primarily in the adrenal glands and gonads.

Pregnenolone (B344588) and Progesterone (B1679170) as Intermediates

The first committed step in steroid biosynthesis is the conversion of cholesterol to pregnenolone. researchgate.netresearchgate.netnih.gov This reaction is catalyzed by the enzyme cytochrome P450scc (side-chain cleavage enzyme), also known as CYP11A1. nih.govresearchgate.netnih.gov Pregnenolone, a 21-carbon steroid, is the universal precursor to all steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. nih.govnih.govwikipedia.org

From pregnenolone, the pathway can proceed in several directions. One crucial transformation is its conversion to progesterone. nih.govwikipedia.org This step is carried out by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD), encoded by the HSD3B2 gene in steroidogenic tissues. uniprot.orgmedlineplus.govgenecards.orgwikipedia.org Progesterone is a key intermediate, standing at a crossroads that leads to the synthesis of mineralocorticoids, glucocorticoids, and androgens. nih.govwikipedia.org

Role of 17α-Hydroxypregnenolone and 17α-Hydroxyprogesterone

To generate glucocorticoids and sex hormones, a hydroxyl group must be added at the 17α position of pregnenolone or progesterone. nih.gov This reaction is catalyzed by the enzyme 17α-hydroxylase/17,20-lyase, a single enzyme with dual functions encoded by the CYP17A1 gene. wikipedia.orgmedlineplus.govnih.govresearchgate.net

The 17α-hydroxylase activity of CYP17A1 converts pregnenolone into 17α-hydroxypregnenolone and progesterone into 17α-hydroxyprogesterone. medlineplus.govwikipedia.orgtaylorandfrancis.com These two 17-hydroxylated steroids are pivotal intermediates. wikipedia.orgmedchemexpress.com 17α-hydroxyprogesterone is the direct precursor for the synthesis of cortisol, a major glucocorticoid. rupahealth.comnih.govtaylorandfrancis.com It is also the likely precursor from which this compound is ultimately derived through subsequent metabolic steps. The accumulation of 17α-hydroxyprogesterone, often due to deficiencies in downstream enzymes like 21-hydroxylase, can lead to its increased metabolism into other compounds, including pregnanetriol (B129160) (a urinary metabolite). rupahealth.comrupahealth.commedchemexpress.com

Enzymatic Pathways and Key Enzymes Involved

The conversion of cholesterol to this compound is orchestrated by two main classes of enzymes: cytochrome P450 oxidases and hydroxysteroid dehydrogenases. These enzymes are responsible for the hydroxylation, oxidation, and isomerization steps that modify the steroid nucleus and its side chain.

Cytochrome P450 Enzymes (e.g., CYP11A1, CYP17A1, CYP21A2, CYP3A4)

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in steroidogenesis. nih.govnih.gov

CYP11A1 (P450scc): Located in the inner mitochondrial membrane, this enzyme initiates steroidogenesis by catalyzing the side-chain cleavage of cholesterol to form pregnenolone. nih.govnih.govnih.gov This is the rate-limiting step for the production of all steroids. researchgate.netnih.govnih.gov

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme, found in the endoplasmic reticulum, is crucial for producing glucocorticoids and sex hormones. wikipedia.orgnih.govresearchgate.net Its 17α-hydroxylase function produces 17α-hydroxypregnenolone and 17α-hydroxyprogesterone. medlineplus.govtaylorandfrancis.com

CYP21A2 (21-hydroxylase): This enzyme is essential for the synthesis of cortisol and aldosterone. It converts 17α-hydroxyprogesterone to 11-deoxycortisol. nih.govrupahealth.com While not directly forming this compound, its activity level influences the metabolic fate of its substrate, 17α-hydroxyprogesterone.

CYP3A4: This enzyme is a major drug-metabolizing enzyme but is also significantly involved in steroid metabolism, particularly hydroxylation reactions. drugbank.com CYP3A4 is the primary catalyst for 6β-hydroxylation of many steroids, including progesterone and cortisol. drugbank.comnih.govresearchgate.netresearchgate.net It is the likely enzyme responsible for introducing the hydroxyl group at the C-6 position in the formation of this compound from a pregnane (B1235032) precursor.

Hydroxysteroid Dehydrogenases (e.g., HSD3B2)

Hydroxysteroid dehydrogenases (HSDs) are another critical class of enzymes in steroid metabolism.

HSD3B2 (3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase type 2): This enzyme is essential for the production of all classes of active steroid hormones. medlineplus.govresearchgate.net It is responsible for converting Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. uniprot.org Specifically, it converts pregnenolone to progesterone and 17α-hydroxypregnenolone to 17α-hydroxyprogesterone. uniprot.orgnih.gov

20α-Hydroxysteroid Dehydrogenase (AKR1C1): This enzyme, a member of the aldo-keto reductase superfamily, is responsible for converting progesterone to its inactive metabolite, 20α-hydroxyprogesterone. nih.gov Similar enzymes, such as 20β-hydroxysteroid dehydrogenase, are involved in the metabolism of C21 steroids and are responsible for the reduction of the 20-keto group to a hydroxyl group, a necessary step to form the 20-ol structure in this compound. wikipedia.org

The biosynthesis from 17α-hydroxyprogesterone would thus involve reduction of the double bond in the A-ring, reduction of the 3-keto group, hydroxylation at the C-6 position (likely by CYP3A4), and reduction of the 20-keto group (by a 20-HSD).

Reductases (e.g., 5α-reductase, 3α-reductase)

The initial steps in the formation of the pregnane backbone of this compound involve the action of specific reductases. These enzymes are critical for modifying the foundational steroid structure, derived from precursors like progesterone. The enzymatic complex of 5α-reductase and 3α-hydroxysteroid oxidoreductase (3α-HSOR or 3α-HSD) is expressed in the nervous system and other tissues, where it transforms progesterone and testosterone (B1683101) into neuroactive metabolites. nih.gov

The biosynthesis of the saturated "5α-pregnane" steroid nucleus is a two-step process:

5α-reductase: This enzyme catalyzes the irreversible reduction of the double bond between carbons 4 and 5 (Δ4) in the A-ring of precursor steroids such as progesterone or 17α-hydroxyprogesterone. nih.govresearchgate.net This reaction utilizes NADPH as a cofactor and results in the formation of a 5α-dihydro intermediate (e.g., 5α-dihydroprogesterone). researchgate.net There are different isoenzymes of 5α-reductase, which are expressed in various tissues. nih.govtmc.edutmc.edu

3α-Hydroxysteroid Dehydrogenase (3α-HSD): Following 5α-reduction, the 3-keto group on the A-ring is reduced by the action of 3α-HSD. nih.gov This enzyme converts the 3-oxo group to a 3α-hydroxyl group, also typically using NADPH as a cofactor. researchgate.net The combined action of these two reductases on a progesterone precursor results in the formation of a 5α-pregnane-3α-ol structure, a core component of the target molecule.

These reductive steps are crucial as they significantly alter the three-dimensional structure and biological activity of the steroid molecule.

Specific Hydroxylations at Positions 3, 6, 17, and 20

Subsequent to the foundational reduction steps, the biosynthesis of this compound requires specific hydroxylation reactions at four distinct positions on the steroid nucleus. These reactions are primarily catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes, which are highly stereo- and regio-specific. nih.gov The formation of the four hydroxyl groups likely occurs in a sequential, multi-step process.

17α-Hydroxylation: This is a common and critical step in the synthesis of glucocorticoids and sex steroids. researchgate.net The enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) introduces a hydroxyl group at the C17 position. researchgate.netnih.gov This enzyme can act on either pregnenolone or progesterone to form 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. nih.govyoutube.com This step must occur to produce the 17-hydroxyl feature of the final tetrol.

20-Hydroxylation: The ketone group at C20 of pregnane precursors can be reduced to a hydroxyl group. This reaction is catalyzed by enzymes such as 20α-hydroxysteroid dehydrogenase (20α-HSD). The reduction of 17α-hydroxy-20-ketosteroids is a key step in the formation of various pregnane-triols. nih.gov

6-Hydroxylation: Hydroxylation at the C6 position is another important modification. Research has identified the excretion of 6-oxygenated metabolites of progesterone, particularly during pregnancy, indicating that enzymatic machinery for 6-hydroxylation of pregnane steroids exists in the body. nih.gov This reaction is likely carried out by a specific cytochrome P450 enzyme.

3-Hydroxylation: As described in the previous section, the hydroxyl group at the C3 position is typically formed through the reductive action of 3α-HSD on a 3-keto group, rather than a direct hydroxylation of a carbon-hydrogen bond by a P450 enzyme. nih.gov

The precise sequence of these hydroxylation and reduction events to yield this compound is not definitively established and may vary depending on the tissue and available substrate.

Tissue and Cellular Localization of Biosynthetic Processes

The biosynthesis of complex steroids like this compound is not confined to a single organ but is distributed across several tissues that possess the necessary enzymatic machinery. The subcellular localization of steroid biosynthesis enzymes is primarily within the endoplasmic reticulum and mitochondria. nih.gov

Adrenal Glands

The adrenal cortex is a primary site of steroid hormone synthesis. researchgate.net It is segregated into distinct zones, each responsible for producing different classes of steroids. researchgate.net The enzymes required for the initial steps of this compound synthesis, including CYP17A1 (17α-hydroxylase), are highly expressed in the zona fasciculata and zona reticularis. nih.govnih.gov The adrenal glands actively convert cholesterol to pregnenolone, which serves as a precursor for a vast array of steroid hormones. youtube.comnih.gov Given the high concentration and variety of steroidogenic enzymes, the adrenal glands are a probable site for the production of pregnane-tetrol precursors.

Gonads (e.g., Ovaries)

The gonads, particularly the ovaries, are major sites of sex steroid production and possess the enzymatic capacity for extensive steroid metabolism. Synthesis of sex steroids in the gonads involves the conversion of pregnenolone to various intermediates by enzymes like CYP17A1. nih.gov The presence of reductases and various hydroxylases suggests that the ovaries could contribute to the biosynthesis of pregnane derivatives, including multi-hydroxylated compounds like this compound.

Placenta

During pregnancy, the placenta becomes a crucial endocrine organ with immense steroidogenic capability. The fetal and placental compartments have complementary enzymatic systems. nih.gov The placenta can transform cholesterol into C21 steroids and readily converts 5-ene steroids (like pregnenolone) to 4-ene steroids (like progesterone). nih.govhormonebalance.org It works in concert with the fetal adrenal glands, which produce large amounts of steroid precursors. hormonebalance.org The high level of steroid metabolism, including hydroxylations, makes the fetoplacental unit a potential site for the synthesis of complex pregnane metabolites, especially given the documented increase in 6-oxygenated progesterone metabolites during pregnancy. nih.gov

Liver

The liver is a central organ for steroid metabolism, although it is often associated with the catabolism and clearance of steroids through conjugation reactions. However, the fetal liver is known to be active in steroid transformations. hormonebalance.org The liver expresses a wide range of cytochrome P450 enzymes and reductases capable of modifying the steroid nucleus at various positions. This enzymatic capacity means the liver could potentially be involved in one or more of the hydroxylation or reduction steps required to synthesize this compound from circulating precursors. hormonebalance.org

Interactive Data Tables

Table 1: Key Enzymes in the Putative This table summarizes the potential enzymes involved, their functions, and their required cofactors.

| Enzyme | Abbreviation | Function | Cofactor |

|---|---|---|---|

| 17α-hydroxylase | CYP17A1 | Adds a hydroxyl group at the C17 position. | NADPH |

| 5α-reductase | SRD5A | Reduces the C4-C5 double bond. | NADPH |

| 3α-Hydroxysteroid Dehydrogenase | 3α-HSD | Reduces the 3-keto group to a 3α-hydroxyl group. | NADPH |

| 20α-Hydroxysteroid Dehydrogenase | 20α-HSD | Reduces the 20-keto group to a 20α-hydroxyl group. | NADPH |

Table 2: Tissue Localization of Biosynthetic Processes This table outlines the primary tissues where the synthesis of this compound or its precursors may occur, based on known enzyme expression.

| Tissue | Key Steroidogenic Role | Relevant Enzymes Present |

|---|---|---|

| Adrenal Glands | Primary synthesis of corticosteroids and androgen precursors. | CYP17A1, 5α-reductase, 3α-HSD |

| Gonads (Ovaries) | Synthesis of sex steroids. | CYP17A1, Reductases, Hydroxylases |

| Placenta | High-capacity steroid metabolism during pregnancy. | 3β-HSD, Aromatase, various Hydroxylases |

Metabolism and Further Transformations of Pregnane 3,6,17,20 Tetrol

Formation of Conjugates

Conjugation is a major pathway in the metabolism of steroids, including pregnane-3,6,17,20-tetrol. This process involves the attachment of a hydrophilic molecule to the steroid, which increases its water solubility and facilitates its elimination from the body, primarily through urine and bile. The two main types of conjugation for steroids are glucuronidation and sulfation.

Glucuronidation is a significant phase II metabolic pathway for a wide array of substances, including endogenous compounds like steroids. nih.gov This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the steroid molecule. wikipedia.org The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgresearchgate.net The resulting glucuronide conjugate is more water-soluble and readily excreted. wikipedia.org

While direct studies on the glucuronidation of this compound are limited, the metabolism of other pregnane (B1235032) derivatives suggests that this is a likely metabolic fate. For instance, pregnanediol, a metabolite of progesterone (B1679170), is primarily excreted as pregnanediol glucuronide. nih.gov The UGT enzymes are known to act on various hydroxyl groups of the steroid nucleus. Given the presence of hydroxyl groups at positions 3, 6, 17, and 20 of this compound, it is plausible that one or more of these sites could undergo glucuronidation. Different UGT isoforms exhibit specificity for different steroid substrates and positions of conjugation. nih.gov

Table 1: Examples of Human UGT Isoforms and their Steroid Substrates

| UGT Isoform | Known Steroid Substrates | Reference |

|---|---|---|

| UGT1A1 | Bilirubin, Estradiol | eur.nl |

| UGT1A3 | Estrone | eur.nl |

| UGT1A4 | Androsterone, 5α-androstane-3α,17β-diol | nih.gov |

| UGT2B7 | Androsterone, Etiocholanolone, Morphine | nih.goveur.nl |

| UGT2B15 | 5α-androstane-3α,17β-diol, 5β-androstane-3α,17β-diol | nih.gov |

Sulfation is another important conjugation reaction in steroid metabolism. This process is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid. Similar to glucuronidation, sulfation increases the water solubility of the steroid, preparing it for excretion. The sulfation of various stereoisomers can be mediated by different SULT isoforms, such as SULT1A1, SULT1A3, and SULT1E1. nih.gov

Oxidative and Reductive Metabolites

In addition to conjugation, this compound can undergo oxidative and reductive transformations, leading to the formation of other steroid metabolites. These reactions are typically catalyzed by hydroxysteroid dehydrogenases (HSDs).

The hydroxyl groups of this compound can be oxidized to form ketone groups, resulting in the formation of pregnanetetrolones. For example, the oxidation of the hydroxyl group at the C-3 or C-20 position would yield a pregnanetetrolone. This reaction is reversible, and the corresponding pregnanetetrolone can be reduced back to this compound. This interconversion is a common feature of steroid metabolism and is catalyzed by various HSDs.

Further metabolism of this compound can lead to the formation of other pregnane polyols. These pathways could involve additional hydroxylation reactions at other positions on the pregnane ring structure or further reduction of any formed ketone groups. The identification of various pregnane-3,20-diols as metabolites of progesterone suggests that such transformations are a key part of pregnane metabolism. nih.gov

Enzymes Involved in Metabolism

The metabolism of this compound is dependent on the action of several key enzyme families.

UDP-Glucuronosyltransferases (UGTs): As discussed, these enzymes are responsible for the glucuronidation of this compound, a major pathway for its detoxification and elimination. wikipedia.orgresearchgate.net Different UGT isoforms, such as those in the UGT1A and UGT2B families, likely play a role. nih.govnih.gov

Sulfotransferases (SULTs): These enzymes catalyze the sulfation of this compound, providing an alternative route for conjugation and excretion. nih.gov

Hydroxysteroid Dehydrogenases (HSDs): This large family of enzymes is crucial for the oxidative and reductive transformations of steroids. nih.govresearchgate.net They are responsible for the interconversion of this compound with its corresponding pregnanetetrolones and the formation of other pregnane polyols. Specific HSDs, such as 3α-HSDs and 17β-HSDs, act on different positions of the steroid nucleus. wikipedia.orgresearchgate.net

Table 2: Key Enzymes in the Metabolism of this compound

| Enzyme Family | Function | Specific Examples | Reference |

|---|---|---|---|

| UDP-Glucuronosyltransferases (UGTs) | Glucuronide conjugation | UGT1A and UGT2B subfamilies | nih.govnih.gov |

| Sulfotransferases (SULTs) | Sulfate (B86663) conjugation | SULT1A1, SULT1A3, SULT1E1 | nih.gov |

Role of Cytochrome P450 Enzymes (e.g., CYP3A4)

The cytochrome P450 3A4 (CYP3A4) is the most abundant P450 enzyme in the human liver and plays a pivotal role in the metabolism of numerous substrates, including a majority of clinically used drugs and endogenous steroids. nih.govoup.com Due to its broad substrate specificity and the structural similarities of this compound to known CYP3A4 substrates, it is anticipated that CYP3A4 is a key enzyme in its metabolism.

Detailed Research Findings:

For instance, CYP3A4 is the primary enzyme responsible for the 6β-hydroxylation of many endogenous steroids, including progesterone, testosterone (B1683101), and cortisol. tandfonline.combohrium.comnih.gov This regioselective hydroxylation is a common detoxification pathway that increases the water solubility of the steroid, facilitating its excretion. Given that this compound already possesses a hydroxyl group at the C6 position, it is plausible that CYP3A4 could catalyze further hydroxylations at other available positions on the steroid nucleus, or potentially oxidation of the existing hydroxyl groups.

The large and flexible active site of CYP3A4 allows it to accommodate a wide range of structurally diverse substrates. mdpi.com Steroids, with their rigid steran nucleus, are well-recognized substrates for this enzyme. The metabolism of steroids by CYP3A4 is not only a key catabolic process but also a mechanism that can modulate their biological activity.

Furthermore, the expression of the CYP3A4 gene is inducible by various xenobiotics and endogenous steroids through activation of the Pregnane X Receptor (PXR). nih.govnih.gov This nuclear receptor acts as a sensor for a wide variety of compounds and, upon activation, enhances the transcription of genes involved in drug and steroid metabolism, including CYP3A4. This regulatory mechanism suggests that exposure to certain compounds could potentially alter the metabolic rate of this compound.

The table below summarizes the well-established role of CYP3A4 in the metabolism of related steroid hormones, which serves as a predictive model for the potential metabolism of this compound.

| Substrate | Primary Metabolic Reaction Catalyzed by CYP3A4 | Resulting Metabolite(s) |

| Progesterone | 6β-hydroxylation | 6β-hydroxyprogesterone |

| Testosterone | 6β-hydroxylation | 6β-hydroxytestosterone |

| Cortisol | 6β-hydroxylation | 6β-hydroxycortisol |

Biological Activities and Molecular Mechanisms of Pregnane 3,6,17,20 Tetrol

Interaction with Nuclear Receptors

The Pregnane (B1235032) X Receptor (PXR), also known as the steroid and xenobiotic sensing nuclear receptor (SXR), is a key nuclear receptor that functions as a sensor for a wide array of foreign substances (xenobiotics) and endogenous molecules, including various pregnane steroids. oup.comfrontiersin.org Upon activation by a ligand, PXR regulates the expression of genes responsible for the metabolism and elimination of these compounds, playing a critical role in detoxification and metabolic homeostasis. nih.govwikipedia.org

PXR is characterized by a large, flexible ligand-binding pocket that allows it to be activated by a structurally diverse range of compounds. nih.gov Numerous endogenous and exogenous chemicals are known PXR agonists, including various steroids such as progesterone (B1679170) and its metabolites. wikipedia.org Pregnane-class steroids are recognized as natural activators of PXR. oup.com For instance, the mouse PXR is activated by pregnenolone (B344588), while human PXR is activated by other steroids like estradiol. oup.com The activation of PXR by such steroids is a key part of a feedback loop that helps regulate the levels of hormones and other endogenous molecules. nih.gov

A hallmark of PXR is the significant difference in its ligand specificity across various species. oup.com This divergence is primarily due to variations in the amino acid sequence of the receptor's ligand-binding domain (LBD). biomol.comoup.com Consequently, a compound that is a potent activator of PXR in one species may have little to no activity in another. lubio.ch For example, rifampicin (B610482) is a strong activator of human PXR but does not activate the rodent receptor, whereas pregnenolone 16α-carbonitrile (PCN) is a potent mouse and rat PXR agonist with weak activity on human PXR. oup.com These species-specific activation profiles mean that data from animal models cannot always be directly extrapolated to humans. biomol.com This principle of species-dependent activation applies to the broad class of pregnane steroids. nih.govoup.com

Below is a table illustrating the species-dependent activity of several known PXR ligands.

| Ligand | Human PXR Activity | Rabbit PXR Activity | Rat PXR Activity | Mouse PXR Activity |

| Rifampicin | Strong Agonist | Strong Agonist | No Activity | No Activity |

| Pregnenolone 16α-carbonitrile (PCN) | Weak Agonist | Weak Agonist | Strong Agonist | Strong Agonist |

| Progesterone | Weak Agonist | Strong Agonist | N/A | N/A |

| Pregnenolone | Weak Agonist | N/A | N/A | Agonist |

This table is generated based on data from scientific findings illustrating the principle of species-specific PXR activation. oup.com

Upon activation by a ligand, PXR forms a heterodimer with the retinoid X receptor (RXR). wikipedia.org This complex then binds to specific DNA sequences, known as hormone response elements, in the promoter regions of target genes, thereby upregulating their transcription. wikipedia.org PXR's primary function is to induce a network of genes involved in the detoxification and clearance of substances from the liver and intestine. nih.gov

Key target genes regulated by PXR include:

Cytochrome P450 (CYP) Enzymes: PXR is a master regulator of the CYP3A family of enzymes, such as CYP3A4 in humans and its murine ortholog, Cyp3a11. wikipedia.orgnih.gov It also induces other phase I metabolizing enzymes like those in the CYP2C family. nih.gov

Transporters: PXR upregulates the expression of phase III transport proteins. This includes efflux transporters like P-glycoprotein (encoded by the MDR1 gene) and uptake transporters like the organic anion transporting polypeptide 2 (OATP2). wikipedia.orgnih.gov

The coordinated induction of these genes enhances the body's capacity to metabolize and excrete both xenobiotics and endogenous molecules, including steroids themselves. nih.gov

| Gene Category | Target Gene Example | Function |

| Phase I Metabolism | cyp3a11, CYP3A4 | Oxidative metabolism of a wide range of drugs and steroids. nih.gov |

| cyp2c family | Metabolism of drugs and endogenous compounds. nih.gov | |

| Phase III Transport | oatp2 (SLCO1B1) | Hepatic uptake of compounds from the blood. nih.gov |

| P-glycoprotein (MDR1) | Efflux of compounds from cells into bile or urine. wikipedia.org |

Role as a Steroid Metabolite

Steroid hormones and their metabolites are fundamental signaling molecules derived from cholesterol through a series of enzymatic reactions. jbcrs.org Pregnane-3,6,17,20-tetrol, as a pregnane derivative, is a component of these complex metabolic pathways. The synthesis and degradation of steroids are tightly controlled to maintain physiological homeostasis. jbcrs.org Urinary analysis of steroid metabolites, including various pregnane-class compounds, is a common method for diagnosing disorders related to adrenal steroid biosynthesis. nih.gov

The production of steroid metabolites is an integral part of regulating the activity of potent hormones. Steroidogenesis begins with pregnenolone, which is converted to progesterone and subsequently to other key hormones like androgens, estrogens, and corticosteroids. mdpi.comnih.gov The metabolism of these active hormones into compounds such as pregnane tetrols is a crucial step in their inactivation and eventual excretion. nih.gov This metabolic clearance prevents the excessive accumulation and activity of hormones, which is essential for normal physiological function. The network of enzymes regulated by PXR contributes significantly to this steroid metabolism, creating a feedback system where steroids can promote their own clearance. nih.gov

Involvement in Specific Biological Processes (In Vitro and Animal Models)

While direct studies on this compound are scarce, the activities of other pregnane derivatives provide insight into the potential biological roles of pregnane polyols.

In many fish species, the final stages of oocyte maturation and subsequent ovulation are triggered by specific progestins, collectively known as maturation-inducing hormones (MIH). The most common and potent MIHs identified are derivatives of pregnane, but they typically feature a ketone group at the C-3 position and are not tetrols.

Extensive research has identified 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-P) and 17α,20β,21-trihydroxy-4-pregnen-3-one (17,20β,21-P) as the primary MIHs in various teleosts. researchgate.net For instance, in the Lusitanian toadfish, both 17,20β-P and 17,20β,21-P were found to be the most potent steroids for inducing germinal vesicle breakdown (GVBD), a key event in oocyte maturation. researchgate.net Similarly, studies in the Eurasian ruffe suggest that 4-pregnen-17,20β,21-triol-3-one functions as an MIH. nih.gov These compounds are synthesized in the ovarian follicular cells in response to gonadotropin stimulation and act on the oocyte surface to initiate the final maturation processes.

There is currently no direct scientific evidence to suggest that this compound is involved in oocyte maturation or ovulation in fish. The established structure-activity relationships for MIHs in fish emphasize the importance of the 4-pregnene structure with a C-3 ketone, which this compound lacks. researchgate.net

The adrenal cortex synthesizes a wide array of steroid hormones through complex pathways originating from cholesterol. The common precursor for these hormones is Pregnenolone. nih.govwikipedia.org This precursor is metabolized into various progestogens, mineralocorticoids, glucocorticoids, and androgens. nih.gov

Metabolites of adrenal steroids, including various pregnane polyols, are often excreted in the urine. The profile of these metabolites can change significantly in cases of adrenal dysfunction. For example, elevated urinary excretion of Pregnanetriol (B129160) (specifically, 5β-pregnane-3α,17α,20α-triol) and Pregnanetriolone is a key diagnostic marker for certain forms of congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands. wikipedia.orgnih.gov

There is no direct research available that defines a role for this compound in either the synthesis of adrenal steroids or as a metabolic marker for adrenal function. Its structural similarity to other pregnane metabolites suggests it could potentially be a minor, currently unidentified, product of adrenal steroid metabolism, but this remains speculative without specific studies.

Comparative Biological Activity with Related Pregnane Polyols and Derivatives

The biological activity of pregnane steroids is highly dependent on their specific structure, including the number and position of hydroxyl groups, the presence of ketone groups, and the saturation of the steroid rings. While data for this compound is unavailable, a comparison of its close relatives illustrates this principle.

Pregnenolone, the primary precursor, has biological activity itself, acting as a neurosteroid. wikipedia.org Its immediate derivatives, like 17α-hydroxypregnenolone, serve as crucial intermediates in the synthesis of other hormones. nih.gov Further downstream, metabolites like Pregnanetriol are generally considered inactive metabolites of progesterone, but their levels are clinically significant for diagnosing disease. nih.gov In contrast, pregnane derivatives active in fish oocyte maturation, such as 17,20β,21-P, have highly specific hormonal activity. researchgate.net The addition, removal, or change in the position of a single functional group can drastically alter the molecule's function from a potent hormone to an inactive metabolite.

Interactive Data Table: Comparison of Related Pregnane Steroids

| Compound Name | Chemical Formula | Key Function(s) | Known Biological Context |

| Pregnenolone | C21H32O2 | Precursor to all steroid hormones; Neurosteroid activity | Adrenal Glands, Gonads, Brain wikipedia.org |

| 17α-Hydroxyprogesterone | C21H30O3 | Intermediate in glucocorticoid and sex steroid synthesis | Adrenal Steroidogenesis nih.gov |

| 5β-Pregnane-3α,17α,20α-triol (Pregnanetriol) | C21H36O3 | Inactive metabolite of 17α-hydroxyprogesterone | Urinary marker for CAH nih.gov |

| 17α,20β,21-Trihydroxy-4-pregnen-3-one | C21H32O4 | Maturation-Inducing Hormone (MIH) | Fish Ovarian Follicles researchgate.net |

| Pregnanetriolone | C21H34O4 | Metabolite of 21-deoxycortisol | Urinary marker for CAH wikipedia.org |

| This compound | C21H36O4 | Not Determined | No specific biological activity or context has been identified in scientific literature. |

Analytical Methodologies for Detection and Quantification of Pregnane 3,6,17,20 Tetrol

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of steroids in biological samples. The choice of chromatographic method depends on the polarity of the steroid and the required sensitivity and resolution of the analysis.

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC)

Gas chromatography is a highly sensitive method for analyzing volatile compounds. For non-volatile steroids like pregnanetetrols, derivatization is necessary to increase their volatility for GC analysis. A notable study on the gas chromatographic estimation of urinary pregnanetriol (B129160), pregnanetriolone, and a stereoisomer, 5β-pregnane-3α,11β,17α,20α-tetrol, provides a detailed methodology that is applicable for such compounds oup.comjst.go.jp.

The procedure typically involves the enzymatic hydrolysis of steroid conjugates in urine, followed by extraction and purification using column chromatography (e.g., alumina column). The purified steroid fraction is then derivatized to form trimethylsilyl (TMSi) ethers. This step involves reacting the steroid with agents like hexamethyldisilazane and trimethylchlorosilane in a pyridine solvent oup.comjst.go.jp. The resulting TMSi-ethers are sufficiently volatile for GC analysis.

The separation is achieved on a packed column, such as a 1.5% SE-30 column. A hydrogen flame ionization detector (FID) is commonly used for detection oup.comjst.go.jp. This method has proven sensitive enough to measure quantities as low as 10 nanograms of each steroid oup.com.

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Shimazu Model GC-1B Gas Chromatograph | oup.comjst.go.jp |

| Column | 1.5% SE-30 (1.5 m long, 4 mm i.d.) | oup.comjst.go.jp |

| Column Temperature | 219 °C | oup.com |

| Carrier Gas | Nitrogen | oup.com |

| Flow Rate | 90 ml/min | oup.com |

| Detector | Hydrogen Flame Ionization Detector (FID) | oup.comjst.go.jp |

| Derivatization | Trimethylsilyl (TMSi) ether formation | oup.comjst.go.jp |

Paper Chromatography

Paper chromatography is a classic partition chromatography technique that has been extensively used for the separation of steroids. For C21 steroids, which include pregnanetetrols, various solvent systems have been evaluated to achieve effective separation nih.gov. The principle involves the differential partitioning of the steroids between a stationary phase (typically paper impregnated with a polar solvent like propylene glycol or formamide) and a mobile phase (a non-polar solvent) researchgate.netresearchgate.net.

The choice of solvent system is critical for resolution. The movement of a steroid on the chromatogram, represented by its RF value, is influenced by the number and nature of its oxygen functions researchgate.net. Moderately polar C21 steroids (with 3-5 oxygen functions), such as a tetrol, can be effectively separated using these systems nih.gov. After development, the separated steroids on the paper can be visualized using various color reactions, such as spraying with phosphoric acid and viewing under UV light or using reagents like alkaline triphenyltetrazolium oup.comresearchgate.net.

| Stationary Phase Solvent | Mobile Phase Solvent | Reference |

|---|---|---|

| Formamide | Benzene | researchgate.net |

| Propylene glycol | Toluene | researchgate.net |

| Propylene glycol | Ligroin | researchgate.net |

| Ethylene glycol | Ethyl acetate in isooctane | colab.ws |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of steroid hormones and their metabolites from biological samples austinpublishinggroup.com. While specific HPLC methods for Pregnane-3,6,17,20-tetrol are not extensively detailed in the cited literature, the general principles of steroid separation by HPLC are well-established.

For steroids, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. Given that this compound is a highly hydroxylated and thus polar steroid, it would be expected to have a relatively short retention time in a standard reversed-phase system. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HR-MS) has been shown to be effective for the simultaneous quantification of various progestogens and glucocorticoids, demonstrating the power of modern liquid chromatography for steroid analysis uzh.ch.

Spectrometric Detection

Spectrometric techniques are essential for the definitive identification and quantification of analytes after chromatographic separation.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and structure of a compound, making it an invaluable tool for identifying steroid metabolites austinpublishinggroup.com. When a purified sample of a pregnanetetrol is introduced into the mass spectrometer, it is ionized, and the resulting fragments create a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of a related compound, 3β,17α,20β,21-Tetrahydroxy-5α-pregnane, is available and provides an example of the type of data generated for a pregnanetetrol isomer spectrabase.com.

Coupled GC-MS Techniques

The combination of gas chromatography with mass spectrometry (GC-MS) is a gold-standard method for the analysis of steroids austinpublishinggroup.com. This hyphenated technique combines the excellent separation capabilities of GC with the powerful identification ability of MS austinpublishinggroup.comnih.gov.

In a typical GC-MS analysis of pregnanetetrols, the sample would first be prepared and derivatized as described for GC analysis. The derivatized sample is then injected into the GC, where the individual steroids are separated. As each compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is fragmented and detected. This allows for the positive identification of the compound based on both its retention time from the GC and its unique mass spectrum nih.gov. Isotope-dilution GC-MS, which uses a stable isotope-labeled version of the analyte as an internal standard, is a particularly precise and accurate method for quantification nih.gov.

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step to isolate this compound from complex biological matrices and to convert it into a form suitable for GC-MS analysis. This typically involves the hydrolysis of conjugated forms of the steroid and subsequent derivatization to increase its volatility.

Hydrolysis of Conjugates (e.g., enzymatic hydrolysis)

In biological systems, steroids such as this compound are often found in their conjugated forms, primarily as glucuronides and sulfates. These conjugates are water-soluble and not directly amenable to GC-MS analysis. Therefore, a hydrolysis step is essential to cleave the conjugate moiety and liberate the free steroid.

Enzymatic hydrolysis is the preferred method for this purpose due to its mild conditions and high specificity, which minimizes the degradation of the target analyte. The enzymes β-glucuronidase and sulfatase are commonly used, often in combination, to ensure the cleavage of both types of conjugates. Preparations from sources like Helix pomatia are frequently employed as they contain both enzyme activities.

The efficiency of the enzymatic hydrolysis is dependent on several factors that need to be optimized for each specific application.

Key Parameters for Enzymatic Hydrolysis:

| Parameter | Typical Conditions | Rationale |

| Enzyme Source | Helix pomatia, Bovine Liver, Recombinant β-glucuronidase | Provides the necessary β-glucuronidase and/or sulfatase activity. |

| pH | 4.5 - 5.5 | Optimal pH range for the activity of most commercially available β-glucuronidase and sulfatase preparations. |

| Temperature | 37 - 55 °C | Ensures optimal enzyme activity without causing thermal degradation of the steroid. |

| Incubation Time | 4 - 24 hours | Sufficient time to ensure complete cleavage of the steroid conjugates. The exact time can vary based on enzyme concentration and sample matrix. |

| Enzyme Concentration | Varies based on supplier and sample volume | An adequate amount of enzyme is crucial for complete hydrolysis. This is often determined empirically. |

Silylation for GC Analysis

Following hydrolysis and extraction, the free this compound must be derivatized to increase its volatility and thermal stability for GC analysis. Silylation is the most common derivatization technique for steroids, involving the replacement of active hydrogens in the hydroxyl groups with a trimethylsilyl (TMS) group.

This process reduces the polarity of the molecule, preventing its adsorption to the GC column and allowing it to be vaporized at lower temperatures without degradation. Several silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being widely used. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reaction rate and ensure complete derivatization of sterically hindered hydroxyl groups.

The formation of the tris-trimethylsilyl (3TMS) derivative of a related compound, pregnane-3,17,20-triol, has been documented, with a molecular formula of C30H60O3Si3 and a molecular weight of 553.05 g/mol nist.gov. This indicates that all hydroxyl groups can be successfully derivatized.

Common Silylation Conditions for Steroids:

| Parameter | Typical Reagents/Conditions | Rationale |

| Silylating Reagent | BSTFA, MSTFA | Highly reactive and produce volatile by-products that do not interfere with the analysis. |

| Catalyst | TMCS (often 1% in BSTFA) | Increases the reactivity of the silylating agent, ensuring complete derivatization. |

| Solvent | Pyridine, Acetonitrile | Provides a suitable reaction medium and can also act as a catalyst. |

| Reaction Temperature | 60 - 80 °C | Accelerates the derivatization reaction. |

| Reaction Time | 30 - 60 minutes | Ensures the reaction proceeds to completion. |

Application in Biological Matrices (e.g., urine, blood plasma, tissue extracts)

The analytical methods described above are applicable to a variety of biological matrices, allowing for the comprehensive study of this compound distribution and metabolism.

Urine: Urine is a common matrix for steroid analysis as it provides a non-invasive way to assess steroid production and excretion. The analysis of this compound in urine typically involves enzymatic hydrolysis to account for conjugated forms, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample before derivatization and GC-MS analysis.

Blood Plasma: Plasma analysis provides a snapshot of the circulating levels of this compound. The analytical procedure for plasma is similar to that for urine, involving extraction, hydrolysis, and derivatization. Due to the more complex matrix of plasma, a more rigorous clean-up procedure, such as a two-step solid-phase extraction, may be necessary to remove interfering lipids and proteins mdpi.com.

Tissue Extracts: The determination of this compound in tissue extracts is essential for understanding its localized synthesis and action. The analysis of tissue samples requires an initial homogenization step to release the steroids from the tissue matrix. This is then followed by extraction, hydrolysis, and derivatization procedures similar to those used for urine and plasma.

Chemical Synthesis and Derivatization of Pregnane 3,6,17,20 Tetrol and Analogs

Synthetic Routes to Pregnane-3,6,17,20-tetrol

The synthesis of polysubstituted pregnane (B1235032) steroids like this compound typically starts from more readily available steroid precursors. The strategies involve a series of regio- and stereoselective reactions to introduce hydroxyl groups at specific positions on the pregnane skeleton.

A common approach is the stepwise functionalization of a pregnane derivative that already possesses some of the desired hydroxyl groups. For instance, the synthesis of a related compound, 3α,6α,17α-trihydroxy-5β-pregnan-20-one (triolone), was achieved starting from 3α,6α-dihydroxy-5β-pregnan-20-one (diolone). nih.gov This transformation involves a sequence of acetylenolization, epoxidation, and subsequent ring-opening reactions to introduce the 17α-hydroxyl group. nih.gov A similar strategy could be envisioned for this compound, where a precursor like a pregnane-3,6,17-triol-20-one would undergo stereoselective reduction of the C-20 ketone to yield the desired tetrol.

General synthetic pathways for related polyhydroxylated pregnanes often begin with precursors such as 17α-hydroxypregnenolone diacetate. nih.gov From this starting material, various unsaturated C(21) triols can be synthesized through one to four-step routes. nih.gov These syntheses employ a series of transformations designed to be highly regio- and stereoselective, which is crucial to avoid unwanted side reactions like olefin isomerization or deoxygenation at the C-17 position. nih.gov The reduction of the 20-keto group in 17α-hydroxy-20-ketosteroids is a key step where stereoselectivity is critical to obtaining the desired configuration at C-20. nih.gov

Preparation of Structural Analogs and Derivatives

The preparation of structural analogs and derivatives of pregnane tetrols is essential for probing their biological activity and establishing structure-activity relationships. This involves modifications to the core steroid skeleton, the side chains, and the stereochemical configuration of substituents.

Modifications to the pregnane skeleton and its side chains can dramatically alter the biological properties of the molecule. Common modifications include:

Introduction of Unsaturation : Double bonds can be introduced into the steroid rings. For example, pregnane-3,17α,20-triols with unsaturation at Δ(7), Δ(8), Δ(5,7), or Δ(5,8) have been synthesized from 17α-hydroxypregnenolone diacetate. nih.gov

Side Chain Elaboration : The side chain at C-17 is a frequent target for modification. For instance, derivatives possessing a C-17β COCH2OH, CH2OH, CO2H, CO2Me, CH2NH2, or CH2NO2 group have been prepared to investigate their binding to receptors. nih.gov

Heterocyclic Annulation : Heterocyclic rings can be introduced. Pregnane derivatives featuring a triazole or imidazole (B134444) moiety at the C-21 position have been synthesized from 16-dehydropregnenolone (B108158) acetate. nih.gov

Addition of Polar Groups : To modify properties like solubility, polar side chains can be added. New allopregnanolone (B1667786) analogues with polar groups introduced at the 16α-position have been synthesized, using the Michael addition to derivatives of pregn-16-en-20-one as a key step. researchgate.net

Table 1: Examples of Modifications to the Pregnane Skeleton and Side Chains

| Modification Type | Starting Material | Resulting Derivative Example | Reference |

|---|---|---|---|

| Introduction of Unsaturation | 17α-hydroxypregnenolone diacetate | Δ(5,7)-pregnatriol | nih.gov |

| C-17 Side Chain Modification | 14-hydroxy-21-nor-5β,14β-pregnane | 17β-CH2NO2 derivative | nih.gov |

| Addition of Heterocycle at C-21 | 16-dehydropregnenolone acetate | 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | nih.gov |

The stereochemistry of the hydroxyl groups and the configuration of the ring junctions (e.g., 5α or 5β) are critical determinants of a steroid's biological activity. Synthetic methods must therefore allow for precise control over stereochemistry.

The preparation of Pregnane-3α,16α,20α-triol and two of its stereoisomers has been reported, highlighting the ability to generate specific stereochemical arrangements. acs.org The synthesis of different epimers at C-20, such as the 20R and 20S epimers of pregna-5,7-diene-3β,17α,20-triols, demonstrates the stereoselective control possible during the reduction of the C-20 ketone. researchgate.net The choice of reducing agent and reaction conditions is crucial in determining the stereochemical outcome of such reductions. nih.gov

Use of Derivatives in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies use systematically modified analogs to understand how specific structural features of a molecule contribute to its biological activity. This knowledge is crucial for designing more potent and selective compounds.

The nature and position of substituents on the pregnane ring system significantly influence how these molecules interact with and inhibit enzymes. For example, studies on pregnane glycosides and their effect on steroidogenic enzymes revealed that bulky, hydrophobic modifications at the C-12 position (such as benzoyl or cinnamoyl groups) resulted in the strongest inhibition of corticosteroid production. nih.gov These derivatives were found to be potent inhibitors of enzymes like 11β-hydroxylase and steroid 17-alpha-monooxygenase. nih.gov In contrast, small structural changes in progesterone (B1679170) derivatives can lead to marked variations in their ability to competitively inhibit bacterial luciferase, demonstrating that even subtle modifications can selectively affect enzyme interaction. nih.gov

Table 2: Influence of Substituents on Enzyme Inhibition

| Enzyme Target | Pregnane Derivative Class | Key Substituent Feature | Effect | Reference |

|---|---|---|---|---|

| Steroidogenic Enzymes (e.g., 11β-hydroxylase) | Pregnane Glycosides | Bulky, hydrophobic group at C-12 | Strong inhibition | nih.gov |

The three-dimensional arrangement of atoms (stereoisomerism) is a critical factor in the specific binding of a steroid to its receptor target. Different stereoisomers can exhibit vastly different binding affinities and functional activities.

SAR studies of pregnane derivatives binding to the digitalis receptor found that the stereochemistry at C-20 was important. nih.gov Specifically, 21-norpregnane derivatives consistently showed greater binding affinity than the corresponding 20α- and 20β-pregnane analogs. nih.gov Similarly, the stereochemistry at the A/B ring junction has a profound impact. Pregnane-based steroids differing only in the configuration at C-5 (5α vs. 5β) showed different potentiating effects on NMDA receptors. researchgate.net The species-selectivity of receptor activation can also be dictated by stereochemistry. For example, a chiral C-cyclopropylalkylamide PXR agonist was resolved into its two enantiomers; the (+)-S20 enantiomer preferentially activated human PXR, while the (–)-S20 enantiomer was a better activator for mouse PXR. researchgate.net This highlights the exquisite sensitivity of receptor binding pockets to the precise stereochemical configuration of the ligand. researchgate.net

Future Research Directions for Pregnane 3,6,17,20 Tetrol

Elucidation of Undefined Biosynthetic and Metabolic Enzymes

The biosynthetic and metabolic pathways of many steroid hormones are well-documented, involving a series of enzymatic reactions catalyzed primarily by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). researchgate.net Steroid synthesis begins with cholesterol, which is converted to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme, P450scc. researchgate.netvanderbilt.edu From pregnenolone, a cascade of reactions leads to the formation of various progestagens, mineralocorticoids, glucocorticoids, androgens, and estrogens. researchgate.net

While the general framework of steroidogenesis is understood, the specific enzymes responsible for certain modifications, such as the 6-hydroxylation that would be required to produce Pregnane-3,6,17,20-tetrol from a precursor like pregnanetriol (B129160), are not fully characterized. The human fetal and placental compartments possess a wide array of enzymes, including various hydroxylases, that are crucial for the extensive steroid transformations occurring during pregnancy. researchgate.netnih.gov However, the precise identity of the enzyme(s) that catalyze the introduction of a hydroxyl group at the C-6 position of the pregnane (B1235032) core in this specific tetrol, as well as the enzymes governing its subsequent metabolism and clearance, remain to be definitively identified. Future research must focus on functional assays with candidate CYP enzymes and other hydroxylases to pinpoint their roles in the formation and breakdown of this compound. This knowledge is fundamental to understanding the regulation of its endogenous levels.

Comprehensive Characterization of Molecular Targets Beyond PXR

The Pregnane X Receptor (PXR), also known as the steroid and xenobiotic sensing nuclear receptor (SXR), is a well-established molecular target for a wide range of pregnane steroids. wikipedia.org PXR functions as a transcriptional regulator that, upon activation by ligands, induces the expression of genes involved in the metabolism and detoxification of both endogenous and exogenous compounds, including the key drug-metabolizing enzyme CYP3A4. wikipedia.org Many pregnane derivatives, such as progesterone (B1679170) and its metabolites, are known agonists of PXR. wikipedia.org

While PXR is a likely target for this compound, it is crucial to investigate other potential molecular interactions to fully comprehend its biological activity. Steroids often exhibit promiscuity in their binding, interacting with multiple receptors and enzymes. Future research should employ techniques such as affinity chromatography, proteomics, and computational docking studies to screen for novel binding partners. Identifying molecular targets beyond PXR could uncover previously unknown signaling pathways and cellular processes modulated by this steroid, potentially revealing new physiological roles and therapeutic possibilities.

Advanced Analytical Techniques for Isomer-Specific Quantification

The pregnane steroid structure is characterized by numerous chiral centers, leading to the existence of multiple stereoisomers for any given chemical formula. These isomers can exhibit significantly different biological activities. Therefore, the ability to separate and accurately quantify individual isomers of this compound is paramount for meaningful biological investigation.

Traditional analytical methods may lack the specificity required to distinguish between closely related isomers. Modern, advanced techniques are essential to overcome this challenge.

Interactive Table: Advanced Analytical Methods for Steroid Quantification

| Technique | Principle | Advantages for Isomer Quantification |

|---|---|---|

| UHPLC-MS/MS | Combines the high separation power of Ultra-High-Performance Liquid Chromatography with the sensitivity and specificity of tandem Mass Spectrometry. | Excellent chromatographic separation of isomers coupled with specific mass-to-charge ratio detection allows for sensitive and accurate quantification in complex biological matrices like plasma, milk, and saliva. uzh.ch |

| GC-MS | Gas Chromatography coupled with Mass Spectrometry is a classic method for steroid analysis, often requiring derivatization to increase volatility. | Provides high-resolution separation and characteristic fragmentation patterns that can help differentiate between isomers. nist.gov |

| NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy analyzes the magnetic properties of atomic nuclei. | Provides detailed structural information, making it a powerful tool for the unambiguous identification of diastereomers without the need for reference standards of each isomer. researchgate.net |

Future efforts should focus on the development and validation of robust, high-throughput assays using these techniques. uzh.ch Such methods will be critical for accurately measuring the levels of specific this compound isomers in biological samples, enabling researchers to correlate their concentrations with physiological states or disease.

Role in Unraveling Complex Physiological Processes (e.g., endocrine signaling pathways)

Steroid hormones are fundamental regulators of a vast array of physiological processes, including reproduction, development, metabolism, and immune response. researchgate.net Metabolites of major hormones, such as progesterone and cortisol, are not merely inactive breakdown products; they often possess their own distinct biological activities. The excretion of certain pregnane metabolites, such as pregnanetriol and pregnanetriolone, is known to be altered in conditions of adrenocortical dysfunction, like congenital adrenal hyperplasia, highlighting their clinical relevance. wikipedia.orgnih.gov

The specific role of this compound within the complex web of endocrine signaling is largely unknown. Its structure, with four hydroxyl groups, suggests it is a highly polar metabolite, likely destined for excretion. However, it may also act as a signaling molecule in its own right, modulating the activity of nuclear receptors or other cellular targets. Future research should investigate its effects on endocrine pathways, such as its potential to influence glucocorticoid, mineralocorticoid, or sex hormone signaling. This could involve studying its impact on hormone receptor binding, downstream gene expression, and cellular responses in relevant in vitro and in vivo models.

Exploration of Biological Roles in Diverse Organisms and Models

Much of the research on pregnane steroid metabolism has been conducted in humans, particularly in the context of pregnancy and adrenal disorders. hormonebalance.orgnih.gov While this provides valuable clinical insights, exploring the presence and function of this compound in a wider range of organisms is essential for a comprehensive understanding of its biological significance.

Investigating this compound in different animal models could reveal conserved or species-specific roles. For instance, large animal models like cattle are valuable for studying reproductive physiology due to anatomical and physiological similarities to humans. uzh.ch Examining the profile of pregnane metabolites in various species could shed light on the evolution of steroid signaling pathways. Furthermore, utilizing model organisms with well-defined genetic toolkits, such as mice or zebrafish, could facilitate the elucidation of the functional roles of this tetrol and its associated enzymes and receptors through gene knockout or overexpression studies. Such comparative endocrinology approaches will be vital for uncovering the fundamental biological importance of this compound.

Q & A

Q. How can researchers design experiments to investigate the metabolic pathways of Pregnane-3,6,17,20-tetrol in mammalian systems?

Methodological Answer:

- Use isotope-labeled tracing (e.g., ^14C or ^3H) to track metabolic intermediates in cell cultures or animal models.

- Employ LC-MS/MS for high-sensitivity detection of metabolites in biological matrices, coupled with enzyme inhibition assays to identify rate-limiting steps in metabolic pathways .

- Apply factorial design to test variables like pH, temperature, and cofactor availability, ensuring interactions between factors are systematically analyzed .

Q. What analytical techniques are essential for characterizing the stereochemical configuration of this compound?

Methodological Answer:

- Perform X-ray crystallography to resolve absolute stereochemistry, supplemented by NMR spectroscopy (e.g., NOESY, J-resolved experiments) to confirm spatial arrangements of hydroxyl groups .

- Validate results using computational chemistry (e.g., density functional theory) to predict and compare theoretical vs. experimental spectra .

Q. How should researchers validate the specificity of immunoassays targeting this compound in complex biological matrices?

Methodological Answer:

- Conduct cross-reactivity studies with structurally similar pregnane derivatives (e.g., 5β-pregnane-3α,6α,17,20β-tetrol) to assess assay specificity .

- Use spike-and-recovery experiments in serum/plasma to evaluate matrix effects, followed by statistical validation (e.g., Bland-Altman plots) to ensure precision .

Advanced Research Questions

Q. What strategies resolve contradictory data on the biological activity of this compound across in vitro models?

Methodological Answer:

- Apply meta-analysis frameworks to harmonize data from disparate studies, adjusting for variables like cell line heterogeneity and assay sensitivity .

- Design reproducibility protocols using standardized positive/negative controls (e.g., cortisol analogs) and orthogonal assays (e.g., gene expression vs. receptor binding) .

Q. How can factorial design optimize the synthesis of this compound to maximize yield and purity?

Methodological Answer:

Q. What computational models best predict the pharmacokinetic properties of this compound?

Methodological Answer:

Q. How can multi-omics data integration elucidate the biosynthetic pathways of this compound?

Methodological Answer:

- Combine transcriptomics (RNA-seq) and metabolomics (untargeted LC-MS) to identify candidate enzymes and intermediates .

- Use pathway enrichment analysis (e.g., KEGG, MetaCyc) to map putative biosynthetic routes, followed by CRISPR-Cas9 knockout validation in model organisms .

Theoretical and Methodological Frameworks

Q. How to select a theoretical framework for studying structural-activity relationships of this compound derivatives?

Methodological Answer:

Q. What ethical and methodological considerations apply when linking biochemical data with clinical outcomes for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.